molecular formula C9H7FN2O2 B3085052 Methyl 5-amino-4-cyano-2-fluorobenzoate CAS No. 1149388-52-2

Methyl 5-amino-4-cyano-2-fluorobenzoate

Cat. No.: B3085052
CAS No.: 1149388-52-2
M. Wt: 194.16 g/mol
InChI Key: UZCAYVDROGOEHD-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-cyano-2-fluorobenzoate is a substituted benzoate ester featuring amino (-NH₂), cyano (-CN), and fluoro (-F) functional groups at positions 5, 4, and 2 of the aromatic ring, respectively. The amino group enhances electron density, while the cyano and fluoro substituents introduce electron-withdrawing and steric effects, collectively influencing reactivity, stability, and biological activity.

Properties

IUPAC Name

methyl 5-amino-4-cyano-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-3-8(12)5(4-11)2-7(6)10/h2-3H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCAYVDROGOEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212397
Record name Benzoic acid, 5-amino-4-cyano-2-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149388-52-2
Record name Benzoic acid, 5-amino-4-cyano-2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1149388-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-amino-4-cyano-2-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-cyano-2-fluorobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-cyano-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, amides, and nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-amino-4-cyano-2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-cyano-2-fluorobenzoate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its effectiveness in various chemical reactions and applications .

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The compound’s unique substituent pattern distinguishes it from analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 5-amino-4-cyano-2-fluorobenzoate 5-NH₂, 4-CN, 2-F C₉H₇FN₂O₂ ~194.16 (estimated) Amino, cyano, fluoro, ester
Methyl 2-chloro-4-cyano-5-fluorobenzoate 2-Cl, 4-CN, 5-F C₉H₅ClFNO₂ 213.60 Chloro, cyano, fluoro, ester
Metsulfuron methyl ester Sulfonylurea at position 2 C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, triazine, ester

Key Observations :

  • Amino vs. Chloro: Replacing chlorine (electron-withdrawing) with an amino group (electron-donating) at position 5 increases nucleophilicity and may enhance interactions with biological targets (e.g., enzymes in herbicide pathways) .
  • Fluorine Position : The 2-fluoro substituent in the target compound introduces steric hindrance near the ester group, possibly altering hydrolysis rates compared to 5-fluoro analogs .

Physicochemical Properties (Estimated)

Property This compound Methyl 2-chloro-4-cyano-5-fluorobenzoate
LogP (Partition Coefficient) ~1.2 (lower than chloro analog) ~2.5 (higher hydrophobicity)
Solubility in Water Moderate (due to -NH₂) Low (chloro enhances lipophilicity)
Stability under Acidic Conditions Likely unstable (amino group protonation) More stable (chloro inertness)

Biological Activity

Methyl 5-amino-4-cyano-2-fluorobenzoate (MCFB) is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

MCFB has a molecular formula of C10H8F N3O2 and a molecular weight of approximately 215.19 g/mol. The compound features an amino group, a cyano group, and a fluorine atom attached to a benzoate structure. The synthesis typically involves the reaction of methyl 4-cyano-2-fluoro-5-nitrobenzoate with iron powder in acetic acid, resulting in MCFB with a yield of about 68% .

Mechanisms of Biological Activity

The biological activity of MCFB can be attributed to its structural features:

  • Amino Group : Facilitates hydrogen bonding with target proteins or enzymes, enhancing binding affinity.
  • Cyano Group : May participate in electron-withdrawing effects, influencing the reactivity towards biological targets.
  • Fluorine Atom : Enhances lipophilicity, potentially improving membrane permeability.

These characteristics suggest that MCFB could interact with various biological macromolecules, including enzymes and receptors.

Biological Activity and Therapeutic Potential

Research indicates that MCFB exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, as compounds with similar structures often show significant antimicrobial effects.
  • Enzyme Modulation : MCFB may act as a biochemical probe in enzyme assays, helping to elucidate enzyme mechanisms and interactions.
  • Anti-inflammatory Properties : The ability to modulate inflammatory pathways positions MCFB as a candidate for anti-inflammatory drug development.

Table 1: Summary of Biological Activities

Activity TypeFindingsSource
AntimicrobialExhibits potential antibacterial effects
Enzyme InteractionServes as a biochemical probe
Anti-inflammatoryModulates inflammatory pathways

Case Study: Antimicrobial Testing

In a study evaluating the antimicrobial properties of MCFB against various bacterial strains, it was found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests that MCFB could be developed into an effective antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-4-cyano-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-4-cyano-2-fluorobenzoate

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